2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile
Description
2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile is a substituted quinoline derivative featuring a chloro group at position 2, a methyl group at position 6, and an acetonitrile moiety at position 3 of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which enables π-π interactions and electronic modulation.
Properties
Molecular Formula |
C12H9ClN2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloro-6-methylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-8-2-3-11-10(6-8)7-9(4-5-14)12(13)15-11/h2-3,6-7H,4H2,1H3 |
InChI Key |
VJJKJEARKLVONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The starting material, 2-chloro-3-formyl-6-methylquinoline, is synthesized by the literature method.
Chlorination: The hydroxymethyl compound is treated with thionyl chloride in dry benzene to yield 2-chloro-3-(chloromethyl)-6-methylquinoline.
Nucleophilic Substitution: Finally, the chloromethyl compound undergoes nucleophilic substitution with an appropriate nucleophile to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as aniline and triethylamine in ethanol are commonly used.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: Products include various substituted quinoline derivatives.
Oxidation and Reduction:
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The structural characteristics of 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile allow it to serve as a lead compound in the development of novel pharmaceuticals. Its derivatives may exhibit enhanced therapeutic properties, including anti-cancer and anti-microbial activities.
- Interaction studies have shown that this compound can bind to various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications.
-
Biological Activity :
- Preliminary studies suggest that compounds similar to this compound may possess significant anti-cancer properties. For instance, other quinoline derivatives have been documented to inhibit cancer cell proliferation and induce apoptosis.
- The compound's binding affinity to proteins such as bovine serum albumin (BSA) has been investigated, providing insights into its pharmacokinetic properties .
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity through techniques like reflux conditions and chromatography. The ability to modify the compound's structure enables the creation of new derivatives with potentially enhanced biological activities.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the applications of this compound:
- Case Study 1 : A study investigated the synthesis of quinoline derivatives, including this compound, demonstrating their potential as anti-cancer agents through various in vitro assays. Results indicated significant cytotoxic effects against specific cancer cell lines.
- Case Study 2 : Molecular docking studies have been conducted to assess the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that modifications to the compound could enhance its efficacy against drug-resistant cancer cells .
Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Chloro-2-methoxyquinazolin-4(3H)-one | Structure | Exhibits anticancer properties; used as a building block in medicinal chemistry. |
| Quinoline | Structure | Parent structure; serves as a precursor for numerous derivatives with diverse biological activities. |
| 6-Methylquinoline | Structure | Similar to quinoline but with methyl substitution; shows potential antimicrobial activity. |
These compounds illustrate the diversity within the quinoline family while showcasing the unique characteristics of this compound that may influence its biological activity and applications in research and industry.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile with structurally related acetonitrile derivatives, emphasizing differences in core heterocycles, substituents, molecular properties, and applications.
Key Structural and Functional Differences
Core Heterocycle Influence Quinoline vs. Pyridine/Pyridazine: The quinoline core in the target compound provides a larger conjugated aromatic system compared to pyridine or pyridazine derivatives. Triazole Derivatives: The 1,2,4-triazole core (e.g., ) introduces sulfur-based functional groups, enabling hydrogen bonding and redox activity, which are critical for antioxidant applications .
Substituent Effects Electron-Withdrawing Groups (Cl): The 2-chloro substituent in the target compound likely increases electrophilicity at the quinoline ring, enhancing reactivity in nucleophilic substitutions. Similar effects are observed in 6-chloro-pyridine analogs . Methyl vs. Methoxy Groups: The 6-methyl group in the target compound (electron-donating) contrasts with methoxy groups in pyridine derivatives (electron-withdrawing), altering electronic density and solubility .
Pharmacological Potential While direct data on the target compound are unavailable, triazole-acetonitrile hybrids () demonstrate antitumor and anti-inflammatory activities, suggesting that the quinoline analog could share similar mechanisms, such as kinase inhibition or ROS scavenging .
Synthetic Pathways
- Alkylation with chloroacetonitrile under basic conditions (e.g., NaOH in anhydrous alcohol) is a common method for introducing the acetonitrile moiety in analogs like 2-(5-methoxy-triazolyl)acetonitrile . This method may apply to the target compound.
Computational and Analytical Data Collision Cross-Section (CCS): Pyridine-based analogs (e.g., 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile) exhibit predicted CCS values (133.4–147.2 Ų), which could guide LC-MS/MS analysis of the quinoline derivative . DFT Studies: Chromene-acetonitrile analogs () reveal non-planar structures and HOMO-LUMO distributions on aromatic rings, suggesting that the quinoline derivative may display similar electronic behavior .
Biological Activity
2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN, with a molecular weight of approximately 205.64 g/mol. The compound features a quinoline ring system that is substituted with a chlorine atom and a methyl group, along with an acetonitrile functional group. The unique structure contributes to its biological reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For instance, structural modifications can enhance antibacterial potency, as seen in derivatives tested against Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
A detailed structure–activity relationship study involving quinoline analogs highlighted the antimalarial potential of compounds related to this compound. For example, the introduction of specific substituents on the quinoline ring improved antiplasmodial activity against the Dd2 strain of Plasmodium falciparum. Notably, fluorinated analogs exhibited enhanced activity compared to their chlorinated counterparts .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the quinoline ring can significantly influence biological activity. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C6 | Fluorine | Increased antimalarial potency |
| C5 | Methyl | Moderate enhancement in antimicrobial activity |
| C4 | Nitro | Decreased activity when positioned ortho or meta |
Compounds with electron-withdrawing groups at the C6 position generally showed improved efficacy against various pathogens .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated several quinoline derivatives for their antibacterial properties using the disc diffusion method. The results indicated that certain derivatives of this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antimalarial Efficacy : In vitro assays demonstrated that analogs of this compound displayed low nanomolar EC50 values against P. falciparum, suggesting a promising lead for further development in antimalarial therapies .
- Cytotoxicity Studies : Assessments on human cell lines indicated that certain structural modifications could mitigate cytotoxic effects while maintaining antimicrobial efficacy, highlighting the therapeutic potential of these derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile, and how can reaction conditions be optimized?
- Methodology : A common precursor, 2-chloro-3-(chloromethyl)-6-methylquinoline, can be synthesized via reduction of 2-chloro-3-formyl-6-methylquinoline using sodium borohydride (NaBH₄) in methanol, followed by chlorination with thionyl chloride (SOCl₂) in dry benzene. Subsequent nucleophilic substitution with acetonitrile derivatives under reflux in ethanol with a base (e.g., triethylamine) yields the target compound. Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side reactions .
- Key Data : Yields >85% are achievable under anhydrous conditions with equimolar reactant ratios.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- IR Spectroscopy : Look for C≡N stretching vibrations near ~2200 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
- NMR : ¹H NMR should show singlet peaks for the methyl group (δ ~2.5 ppm) and the quinoline backbone protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .
- Mass Spectrometry (MS) : ESI-MS typically displays [M+1]⁺ peaks matching the molecular formula (C₁₃H₁₀ClN₂) .
Q. How can intermediates like 2-chloro-3-(chloromethyl)-6-methylquinoline be purified for high-purity synthesis?
- Methodology : Column chromatography using silica gel (hexane:ethyl acetate gradient) effectively separates intermediates. Recrystallization in ethanol or dichloromethane improves purity (>97% by GC) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloromethylquinoline precursor in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the chloro and methyl groups on the quinoline ring, which enhances the electrophilicity of the chloromethyl carbon. Kinetic studies (e.g., monitoring reaction progress via HPLC) reveal pseudo-first-order dependence on the nucleophile concentration .
Q. How can crystallographic data for this compound be refined to resolve anisotropic displacement parameters?
- Methodology : Use SHELXL for small-molecule refinement. Key steps:
- Import .hkl data into WinGX for initial structure solution.
- Apply Hirshfeld rigid-bond restraints to manage thermal motion discrepancies.
- Validate refinement with R-factor convergence (<5%) and CheckCIF/PLATON reports .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.112 |
| CCDC Deposition No. | To be assigned |
Q. What challenges arise in resolving tautomeric forms or polymorphism during crystallization?
- Methodology : Polymorph screening via solvent-drop grinding (e.g., acetonitrile vs. toluene) combined with PXRD analysis identifies stable forms. Differential Scanning Calorimetry (DSC) detects phase transitions, while ORTEP-3 visualizes molecular packing to assess hydrogen-bonding networks .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
